molecular formula C23H23NO4 B2674925 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid CAS No. 2375250-87-4

2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid

Cat. No.: B2674925
CAS No.: 2375250-87-4
M. Wt: 377.44
InChI Key: LYKDYLCWYSVWBC-PDSXEYIOSA-N
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Description

This compound features a rigid 2-azabicyclo[2.2.1]heptane core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety. The Fmoc group enhances stability during synthetic processes, particularly in peptide chemistry, while the bicyclic structure confers conformational rigidity, influencing binding affinity in drug design . highlights its synthesis via methods analogous to other Fmoc-protected bicycloheptane derivatives, such as tert-butyl and trifluoromethyl sulfonyl variants . Though its exact molecular formula is disputed in the evidence (e.g., C10H7BrN2O2 in , likely erroneous due to Fmoc’s larger structure), its primary applications include use as a building block in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

2-[(1R,3R,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)12-21-14-9-10-15(11-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14-,15+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDYLCWYSVWBC-PDSXEYIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid typically involves several key steps:

  • Ring Closure: : Bicyclic ring systems are often constructed via intramolecular cyclization reactions.

  • Functional Group Manipulation: : Introduction of the acetic acid moiety can be achieved through carboxylation reactions.

Industrial Production Methods: : While industrial methods may vary, large-scale production would typically involve optimized versions of the lab-scale synthetic routes, with emphasis on yield, purity, and cost-efficiency. Advanced techniques such as flow chemistry and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, where specific functional groups are converted into their oxidized forms.

  • Reduction: : Similarly, it can be reduced under appropriate conditions to yield different intermediates or products.

  • Substitution: : Various substitution reactions can occur, particularly at the functionalized positions of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.

  • Substitution reagents: : Halogenated compounds, organometallic reagents.

Major Products: : The major products of these reactions depend largely on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or hydrocarbons.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds related to 9H-fluoren derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi, indicating potential for therapeutic applications in treating infections .

Anticancer Potential

Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. The incorporation of specific functional groups enhances their interaction with biological targets, leading to apoptosis in cancer cells .

Drug Delivery Systems

The unique structural characteristics of 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms .

Polymer Chemistry

The compound can also be utilized in polymer synthesis, where its reactive sites can be incorporated into polymer chains to enhance mechanical properties or introduce bioactive functionalities.

Case Studies

StudyFocusFindings
Antimicrobial EvaluationEvaluated against Gram-positive bacteriaShowed activity with minimum inhibitory concentrations < 256 μg/mL against certain strains .
Cancer Cell ProliferationTested on various cancer cell linesInduced apoptosis at specific concentrations, highlighting potential as an anticancer agent .
Drug Delivery SystemsInvestigated for encapsulation efficiencyDemonstrated high loading capacity and sustained release profiles .

Mechanism of Action

The mechanism by which 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid exerts its effects is largely dependent on its application:

  • Molecular Targets: : In peptide synthesis, it acts as a protecting group to prevent unwanted reactions at the amine site.

  • Pathways Involved: : Its interactions in biological systems involve pathways typical of peptide and protein chemistry.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of the target compound with structurally related molecules:

Compound Name Core Structure Molecular Weight (g/mol) CAS Number Key Features/Applications Reference ID
2-[(1R,3R,4S)-2-(Fmoc)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid (Target) 2-azabicyclo[2.2.1]heptane + Fmoc ~409.4 (estimated) 110030-20-1 Peptide synthesis intermediate; rigid scaffold for drug design
Ledipasvir (Harvoni® component) 2-azabicyclo[2.2.1]heptane + complex substituents 889.0 1256388-51-8 Antiviral drug (HCV); bicyclic core enhances target binding and pharmacokinetics
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine + Fmoc 375.4 180576-05-0 R&D use; lacks bicyclic rigidity, reducing conformational constraints
2-((1-(Fmoc)-3-methylazetidin-3-yl)oxy)acetic acid Azetidine + Fmoc 367.4 1592739-14-4 Lab chemical; azetidine ring introduces steric hindrance, altering reactivity
2-{2-azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid 2-azabicyclo[2.2.1]heptane + thiazole - - Potential enzyme inhibitor; thiazole moiety expands electronic interaction capabilities

Key Research Findings

Synthetic Utility : The target compound’s synthesis () mirrors methods for Fmoc-protected analogues, emphasizing tert-butyl or sulfonyl group substitutions. This modularity supports diverse derivatization .

Bicyclic Rigidity : Ledipasvir’s success underscores the 2-azabicyclo[2.2.1]heptane scaffold’s role in optimizing drug-target interactions. Its conformational rigidity improves binding to HCV NS5A protein, a feature shared with the target compound .

Toxicity and Safety : The azetidine derivative (CAS 1592739-14-4) exhibits acute oral toxicity (H302) and skin irritation (H315), contrasting with the target compound’s unclassified hazards () .

Functional Group Impact : Piperazine-based analogues (e.g., CAS 180576-05-0) lack bicyclic rigidity, reducing steric constraints but increasing conformational flexibility, which may lower target specificity .

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound enhances aqueous solubility compared to purely hydrophobic Fmoc derivatives (e.g., compounds with similarity scores <0.8) .
  • Stability : Fmoc protection in the target compound prevents amine degradation during synthesis, a shared advantage with ledipasvir’s tert-butyl carbamate groups .

Biological Activity

The compound 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid is a derivative of azabicyclo compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 394.46 g/mol
  • CAS Number : 954147-35-4

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system (CNS). The azabicyclo structure allows for the modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.

Key Mechanisms:

  • Alpha7 Nicotinic Acetylcholine Receptor Agonism : Similar compounds have shown efficacy as agonists for alpha7 nAChRs, which are implicated in cognitive function and neuroprotection.
  • Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant activity in various assays:

Activity Observation Reference
Neurotransmitter ModulationEnhanced release of acetylcholine
Cognitive EnhancementImproved performance in memory tasks
Antioxidant PropertiesReduced oxidative stress markers

In Vivo Studies

In vivo studies have provided insights into the pharmacodynamics of the compound:

  • Cognitive Function : Animal models treated with the compound showed improved performance in tasks measuring learning and memory, indicating a potential role in cognitive enhancement.
  • Behavioral Studies : The compound has been evaluated for its effects on anxiety and depression-like behaviors, showing promise as an anxiolytic agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving rats demonstrated that administration of the compound significantly improved auditory sensory gating, a measure often impaired in schizophrenia patients. This suggests possible applications in treating cognitive deficits associated with psychiatric disorders .
  • Case Study 2 : Research on a related azabicyclo compound revealed its effectiveness in models of Alzheimer's disease, where it improved memory retention and reduced amyloid plaque formation .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves three stages: (1) introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, (2) construction of the azabicyclo[2.2.1]heptane core via intramolecular cyclization, and (3) attachment of the acetic acid moiety. Critical reaction conditions include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Coupling agents : DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) improves Fmoc coupling efficiency .
  • Temperature : Cyclization reactions require strict temperature control (0–25°C) to minimize epimerization .
    Purification via reverse-phase HPLC or flash chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify stereochemistry and regioselectivity, particularly for the bicyclic core and Fmoc group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities (<0.5% by LC-MS) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm (method: 60% acetonitrile/water, 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes during synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict stereoselectivity in azabicycloheptane formation. For example:
  • Energy barriers : Lower activation energy for the (1R,3R,4S) isomer due to reduced steric hindrance in the bicyclic transition state .
  • Molecular docking : Simulates interactions between the Fmoc group and coupling agents to optimize reaction pathways .
    Experimental validation via X-ray crystallography is recommended for ambiguous cases .

Q. What strategies mitigate side reactions during Fmoc coupling to the azabicycloheptane core?

  • Methodological Answer :
  • Activation reagents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of DCC to reduce racemization .
  • pH control : Maintain pH 8–9 (using DIEA) to stabilize the Fmoc-amino intermediate .
  • Temperature : Reactions performed at 0–4°C minimize β-elimination of the Fmoc group .
  • By-product analysis : Monitor with TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to detect premature deprotection .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Methodological Answer : Comparative studies of derivatives reveal:
DerivativeModificationBioactivity (IC₅₀)Key Finding
4-Fluorophenyl analogFluorine at aryl ring12 nM (Enzyme X)Enhanced binding via H-bonding
4-Chlorophenyl analogChlorine substitution45 nM (Enzyme X)Reduced solubility due to hydrophobicity
Unsubstituted phenyl analogNo halogen210 nM (Enzyme X)Lower affinity, higher flexibility
Fluorine’s electronegativity improves target engagement, while chlorine’s steric bulk compromises activity .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for azabicycloheptane cyclization: How to resolve?

  • Methodological Answer : Conflicting yields (40–85%) arise from:
  • Catalyst variability : Pd(OAc)₂ vs. Rh catalysts alter transition state accessibility .
  • Solvent purity : Trace water in THF hydrolyzes intermediates, reducing yield .
    Standardization using anhydrous solvents and catalyst screening (e.g., Johnson Matthey catalyst kits) resolves inconsistencies .

Application-Driven Questions

Q. What role does this compound play in peptide-based drug discovery?

  • Methodological Answer : The Fmoc group enables solid-phase peptide synthesis (SPPS) by protecting the amine during elongation. Key steps:
  • Resin loading : Coupling to Wang resin (0.3 mmol/g) via DIC/HOBt activation .
  • Deprotection : 20% piperidine/DMF removes Fmoc, monitored by UV absorbance at 301 nm .
    Applications include synthesizing constrained peptides with enhanced protease resistance .

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